molecular formula C8H10IN B1455902 (4-Iodobenzyl)methylamine CAS No. 887139-07-3

(4-Iodobenzyl)methylamine

Cat. No.: B1455902
CAS No.: 887139-07-3
M. Wt: 247.08 g/mol
InChI Key: PKIUBCFWCKZLSV-UHFFFAOYSA-N
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Description

(4-Iodobenzyl)methylamine is an organic compound with the molecular formula C8H10IN It consists of a benzene ring substituted with an iodine atom at the para position and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobenzyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-iodobenzyl chloride.

    Nucleophilic Substitution: The 4-iodobenzyl chloride undergoes nucleophilic substitution with methylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves:

    Reaction Vessel: A reaction vessel equipped with a stirrer and temperature control is used.

    Reagents: 4-iodobenzyl chloride and methylamine are introduced into the vessel.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: (4-Iodobenzyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to form different amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

    Oxidation Products: Imines or amides are typical products.

    Reduction Products: Various amines can be synthesized.

Scientific Research Applications

(4-Iodobenzyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodobenzyl)methylamine involves its interaction with various molecular targets. The iodine atom and the methylamine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    4-Iodobenzylamine: Similar structure but lacks the methyl group.

    4-Bromobenzylamine: Similar structure with bromine instead of iodine.

    4-Chlorobenzylamine: Similar structure with chlorine instead of iodine.

Properties

IUPAC Name

1-(4-iodophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIUBCFWCKZLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300245
Record name 4-Iodo-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887139-07-3
Record name 4-Iodo-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887139-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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